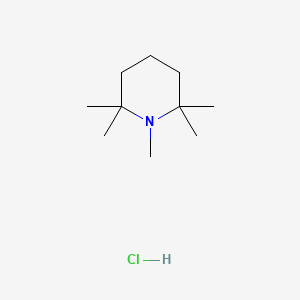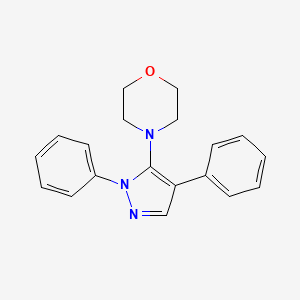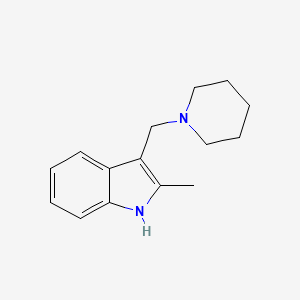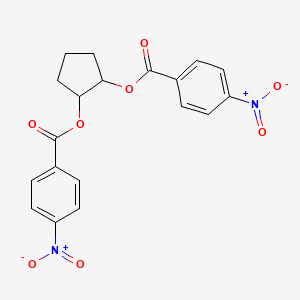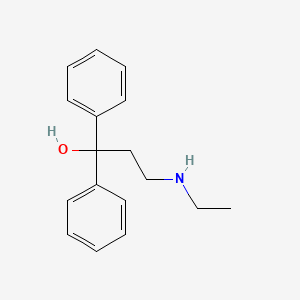
1-Propanol, 1,1-diphenyl-3-(ethylamino)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-Propanol, 1,1-diphenyl-3-(ethylamino)- is an organic compound with the molecular formula C17H21NO It is a derivative of 1-propanol, where the hydrogen atoms on the first carbon are replaced by two phenyl groups, and the hydrogen atom on the third carbon is replaced by an ethylamino group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-Propanol, 1,1-diphenyl-3-(ethylamino)- typically involves the reaction of 1,1-diphenyl-3-chloropropane with ethylamine. The reaction is carried out in the presence of a base, such as sodium hydroxide, to facilitate the substitution of the chlorine atom with the ethylamino group. The reaction is typically conducted under reflux conditions to ensure complete conversion of the starting materials.
Industrial Production Methods
In an industrial setting, the production of 1-Propanol, 1,1-diphenyl-3-(ethylamino)- can be scaled up by using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature and pressure, which can improve the yield and purity of the final product. Additionally, the use of catalysts, such as palladium on carbon, can enhance the reaction rate and selectivity.
化学反応の分析
Types of Reactions
1-Propanol, 1,1-diphenyl-3-(ethylamino)- undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form the corresponding ketone, 1,1-diphenyl-3-(ethylamino)-2-propanone.
Reduction: Reduction of the compound can lead to the formation of 1,1-diphenyl-3-(ethylamino)-1-propanol.
Substitution: The ethylamino group can be substituted with other nucleophiles, such as halides or alkoxides.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophilic substitution reactions often require the presence of a base, such as sodium hydroxide (NaOH) or potassium carbonate (K2CO3).
Major Products
Oxidation: 1,1-diphenyl-3-(ethylamino)-2-propanone.
Reduction: 1,1-diphenyl-3-(ethylamino)-1-propanol.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学的研究の応用
1-Propanol, 1,1-diphenyl-3-(ethylamino)- has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein-ligand interactions.
Industry: The compound can be used in the production of specialty chemicals and materials, such as polymers and resins.
作用機序
The mechanism of action of 1-Propanol, 1,1-diphenyl-3-(ethylamino)- involves its interaction with specific molecular targets, such as enzymes or receptors. The ethylamino group can form hydrogen bonds with amino acid residues in the active site of enzymes, leading to inhibition or activation of the enzyme’s activity. Additionally, the phenyl groups can engage in π-π interactions with aromatic residues, further stabilizing the compound’s binding to its target.
類似化合物との比較
Similar Compounds
1,1-Diphenyl-2-propanol: Similar structure but lacks the ethylamino group.
1,1-Diphenyl-3-(methylamino)-1-propanol: Similar structure but with a methylamino group instead of an ethylamino group.
1,1-Diphenyl-3-(dimethylamino)-1-propanol: Similar structure but with a dimethylamino group.
Uniqueness
1-Propanol, 1,1-diphenyl-3-(ethylamino)- is unique due to the presence of the ethylamino group, which imparts distinct chemical and biological properties. The ethylamino group enhances the compound’s ability to interact with biological targets, making it a valuable tool in medicinal chemistry and drug development.
特性
CAS番号 |
4320-43-8 |
|---|---|
分子式 |
C17H21NO |
分子量 |
255.35 g/mol |
IUPAC名 |
3-(ethylamino)-1,1-diphenylpropan-1-ol |
InChI |
InChI=1S/C17H21NO/c1-2-18-14-13-17(19,15-9-5-3-6-10-15)16-11-7-4-8-12-16/h3-12,18-19H,2,13-14H2,1H3 |
InChIキー |
MJQFAUALLQAQFY-UHFFFAOYSA-N |
正規SMILES |
CCNCCC(C1=CC=CC=C1)(C2=CC=CC=C2)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


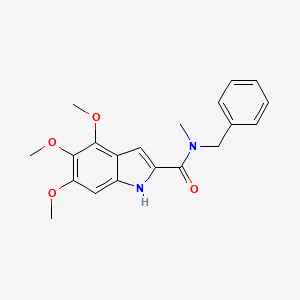
![2-(1,3,14,19-Tetrahydroxy-7,18-dimethyl-5,12-dioxo-8,17-dioxapentacyclo[14.2.2.02,15.04,13.06,11]icosa-2(15),3,6(11),13-tetraen-9-yl)acetic acid](/img/structure/B14157238.png)
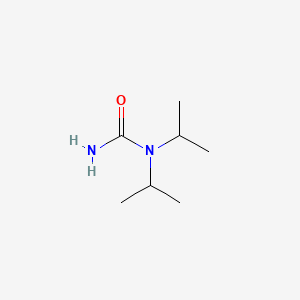

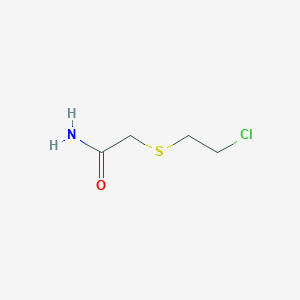
![(5-chloro-1H-indol-2-yl)-[4-(3-methoxyphenyl)piperazin-1-yl]methanone](/img/structure/B14157255.png)

![3-Amino-5-[[4-(dimethylamino)phenyl]methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B14157265.png)
